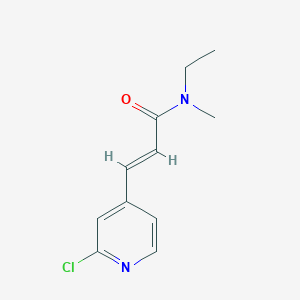
N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy-phenylpropyl group and a pyridinyl group connected through an oxalamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-hydroxy-2-phenylpropylamine and pyridin-3-ylamine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
科学研究应用
N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-3-yl)oxalamide can be compared with other similar compounds, such as:
N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-2-yl)oxalamide: Differing in the position of the pyridinyl group.
N1-(2-hydroxy-2-phenylpropyl)-N2-(pyridin-4-yl)oxalamide: Differing in the position of the pyridinyl group.
N1-(2-hydroxy-2-phenylpropyl)-N2-(quinolin-3-yl)oxalamide: Differing in the aromatic ring structure.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-16(22,12-6-3-2-4-7-12)11-18-14(20)15(21)19-13-8-5-9-17-10-13/h2-10,22H,11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMQQQHXYYORLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)

![Methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3018729.png)
![6-bromo-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![2-[1-(6-Chloro-2-methylpyridine-3-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3018732.png)
![methyl 4-(2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B3018733.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3018735.png)
